molecular formula C11H12N2OS B13247180 (2-((Thiazol-5-ylmethyl)amino)phenyl)methanol

(2-((Thiazol-5-ylmethyl)amino)phenyl)methanol

Cat. No.: B13247180
M. Wt: 220.29 g/mol
InChI Key: XVTVROPZNKDYIG-UHFFFAOYSA-N
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Description

(2-((Thiazol-5-ylmethyl)amino)phenyl)methanol is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Thiazol-5-ylmethyl)amino)phenyl)methanol typically involves the reaction of thiazole derivatives with appropriate phenylmethanol derivatives. One common method includes the use of 2-amino-4-methyl-5-acetylthiazole, which undergoes a series of reactions including nucleophilic substitution and reduction to yield the desired compound .

Industrial Production Methods

Industrial production of thiazole derivatives often employs multicomponent reactions and one-pot synthesis methods to enhance yield and efficiency. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2-((Thiazol-5-ylmethyl)amino)phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings .

Scientific Research Applications

(2-((Thiazol-5-ylmethyl)amino)phenyl)methanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Thiazole derivatives are explored for their potential therapeutic applications, such as in the treatment of infections and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2-((Thiazol-5-ylmethyl)amino)phenyl)methanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-((Thiazol-5-ylmethyl)amino)phenyl)methanol is unique due to its specific structure, which combines a thiazole ring with a phenylmethanol moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

[2-(1,3-thiazol-5-ylmethylamino)phenyl]methanol

InChI

InChI=1S/C11H12N2OS/c14-7-9-3-1-2-4-11(9)13-6-10-5-12-8-15-10/h1-5,8,13-14H,6-7H2

InChI Key

XVTVROPZNKDYIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)NCC2=CN=CS2

Origin of Product

United States

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